![molecular formula C12H19N3O7 B13849511 (S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Fructose-histidine can be synthesized through the Maillard reaction, which involves the condensation of carbonyl compounds (usually reducing sugars like fructose) and amino compounds (such as proteins, peptides, and amino acids like histidine) . The reaction conditions, including temperature, initial reactant concentration, and pH value, significantly influence the stages of the Maillard reaction . Industrial production methods often involve heating fructose with histidine under controlled conditions to promote the formation of fructose-histidine .
Análisis De Reacciones Químicas
Fructose-histidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, including organic acids and dicarbonyl compounds.
Reduction: Reduction reactions can lead to the formation of simpler sugars and amino acids.
Substitution: Fructose-histidine can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include 5-hydroxymethylfurfural (5-HMF), organic acids, and nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
Fructose-histidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which fructose-histidine exerts its effects involves its antioxidant activity and interaction with other compounds like lycopene . The compound can chelate metal ions, thereby preventing oxidative damage to DNA and other cellular components . Additionally, fructose-histidine can modulate various molecular pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Fructose-histidine is unique compared to other similar compounds due to its specific combination of fructose and histidine. Similar compounds include:
Fructose-lysine: Another ketosamine formed from fructose and lysine, known for its role in the Maillard reaction.
Fructose-valine: A compound formed from fructose and valine, used in the development of enzymatic assays.
Fructose-histidine stands out for its potent antioxidant properties and its ability to synergize with lycopene to exert chemopreventive effects .
Propiedades
Fórmula molecular |
C12H19N3O7 |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C12H19N3O7/c16-8-3-22-12(21,10(18)9(8)17)4-14-7(11(19)20)1-6-2-13-5-15-6/h2,5,7-10,14,16-18,21H,1,3-4H2,(H,13,15)(H,19,20)/t7-,8+,9+,10-,12?/m0/s1 |
Clave InChI |
DTFFYNMHSHLNDP-PPNLDZOPSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CN=CN2)C(=O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CNC(CC2=CN=CN2)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


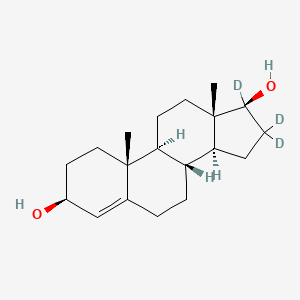
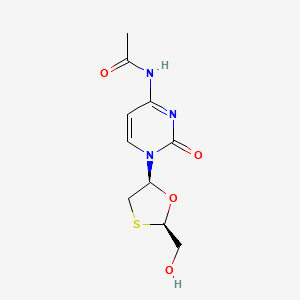
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
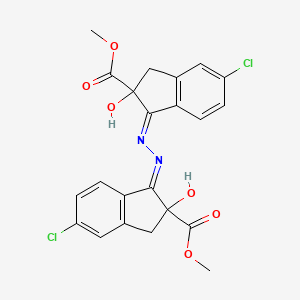
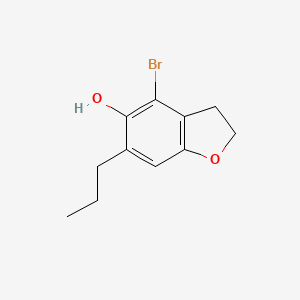
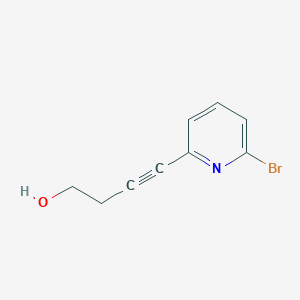
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
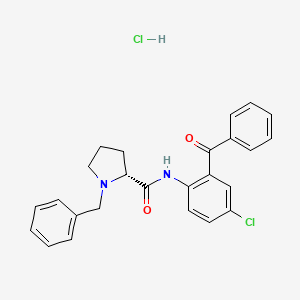
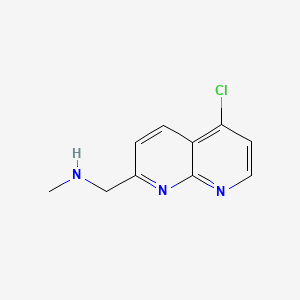
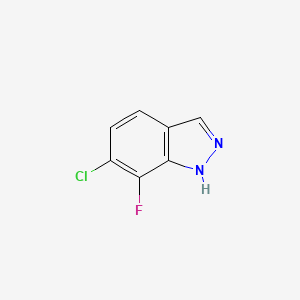
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
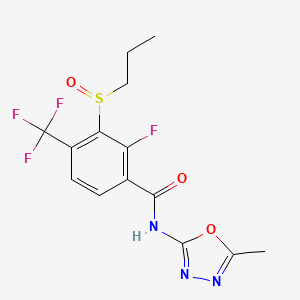
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
